Picrasidine I

Descripción general

Descripción

Picrasidine I is a dimeric alkaloid isolated from the plant Picrasma quassioides. It is known for its anti-inflammatory and anti-osteoclastogenic properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of bone disorders and certain types of cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine I involves the extraction from the stem of Picrasma quassioides. The process typically includes the use of normal and reverse-phase columns for bioassay-guided isolation. The active peaks are collected and identified using UHPLC-Orbitrap-Ion Trap Mass Spectrometry .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from natural sources remains the primary method. The process involves the use of solvents like dichloromethane for the preparation of stock solutions .

Análisis De Reacciones Químicas

Types of Reactions: Picrasidine I undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Aplicaciones Científicas De Investigación

Picrasidine I has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying dimeric alkaloids and their reactions.

Biology: It has been shown to inhibit osteoclastogenesis, making it a potential treatment for osteoporosis.

Medicine: this compound induces apoptosis in nasopharyngeal carcinoma cells via the ERK and Akt signaling pathways. It also shows promise in treating other cancers and inflammatory conditions.

Industry: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.

Mecanismo De Acción

Picrasidine I exerts its effects through several molecular targets and pathways:

ERK and Akt Pathways: It induces cell cycle arrest and triggers apoptosis by downregulating these pathways.

MAPKs and NF-κB Pathways: It inhibits the activation of these pathways, reducing inflammation and osteoclastogenesis.

Reactive Oxygen Species (ROS) Generation: this compound decreases ROS generation, which is crucial for its anti-inflammatory and anti-cancer effects.

Comparación Con Compuestos Similares

Picrasidine I is unique among similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

Picrasidine J: Another dimeric alkaloid with anti-cancer properties.

Picrasidine C and N: These compounds are peroxisome proliferator-activated receptor agonists and have different physiological effects.

Quassidine I and A: These compounds share structural similarities but differ in their biological activities.

This compound stands out due to its potent anti-inflammatory and anti-osteoclastogenic effects, making it a valuable compound for further research and potential therapeutic applications.

Propiedades

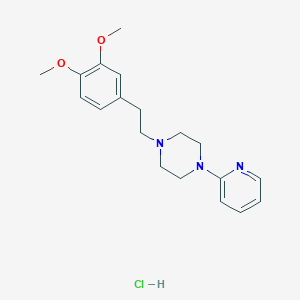

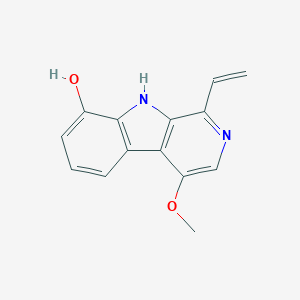

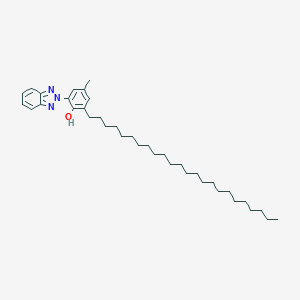

IUPAC Name |

1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHWQLSNGRWJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Picrasidine I exert its anticancer effects?

A: this compound demonstrates anticancer activity through multiple mechanisms. [, ] Research indicates it induces apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. [, ] This involves the activation of caspases (enzymes responsible for dismantling the cell during apoptosis), upregulation of pro-apoptotic proteins like Bak and Bim, and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. [] Furthermore, this compound disrupts the mitochondrial membrane potential, a key event leading to apoptosis. [] Additionally, it inhibits the phosphorylation of JNK, a protein kinase involved in cell survival and proliferation, further contributing to its pro-apoptotic effect. []

Q2: What signaling pathways are involved in this compound's activity?

A: this compound impacts several key signaling pathways. It downregulates the ERK1/2 and Akt signaling pathways, which are frequently overactive in cancer cells and contribute to uncontrolled growth and survival. [] Furthermore, this compound treatment leads to an increase in heme oxygenase-1 (HO-1) expression. [] HO-1 is an enzyme with complex roles in cancer, and its upregulation by this compound is suggested to play a critical role in its apoptosis-inducing effect. []

Q3: Is there evidence suggesting this compound's potential in specific cancer types?

A: While research is ongoing, studies highlight this compound's promising activity against Nasopharyngeal carcinoma (NPC) [] and Oral squamous cell carcinoma (OSCC). [] In NPC cells, this compound induced cytotoxicity and cell cycle arrest. [] Notably, analysis of cancer databases like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) revealed lower levels of HMOX1 mRNA (which encodes HO-1) in patients with Head and Neck Squamous Cell Carcinoma (HNSCC), including NPC, compared to cancer-free individuals, further supporting the potential relevance of HO-1 modulation by this compound in these cancers. [] In OSCC cells, this compound similarly reduced cell viability and induced G2/M cell cycle arrest. [] This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)